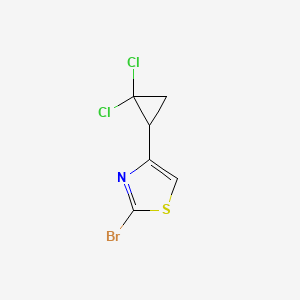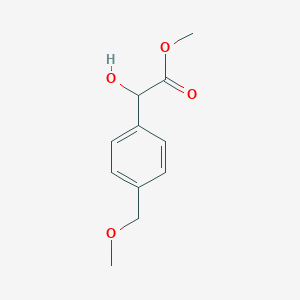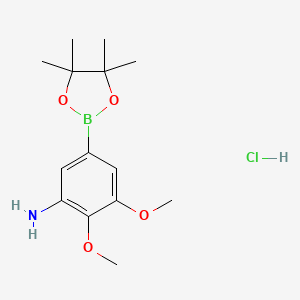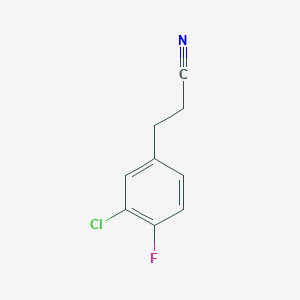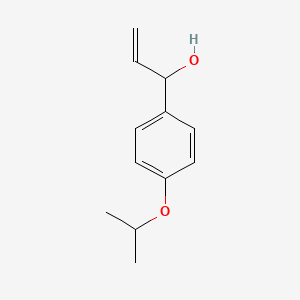
1-(4-Isopropoxyphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol typically involves the following steps:
Hydroxyl Protection: The hydroxyl group of the starting material, such as p-methyl phenol, is protected to prevent unwanted reactions.
Bromine Substitution: The protected hydroxyl group undergoes bromine substitution to introduce a bromine atom.
Etherification: The brominated intermediate is then subjected to etherification using isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Isopropoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-isopropoxyphenyl)prop-2-en-1-ol: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.
1-(4-Methoxyphenyl)prop-2-en-1-ol: This compound features a methoxy group instead of an isopropoxy group.
Uniqueness
1-(4-Isopropoxyphenyl)prop-2-en-1-ol is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-propan-2-yloxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h4-9,12-13H,1H2,2-3H3 |
InChI Key |
DXYIPIWHGDKROG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


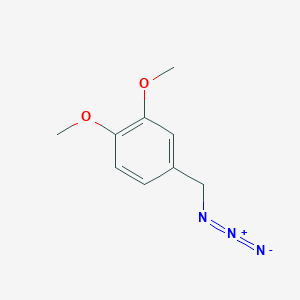

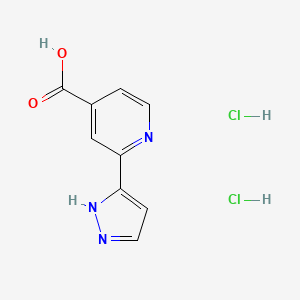
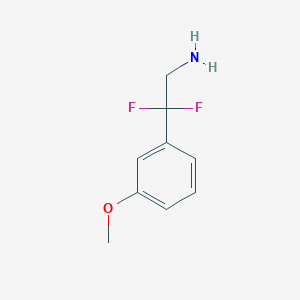
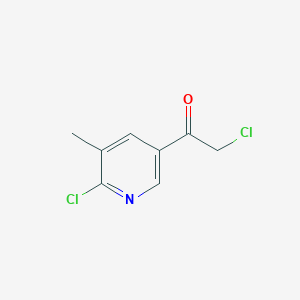
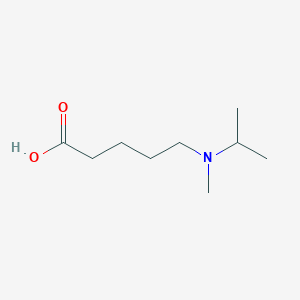
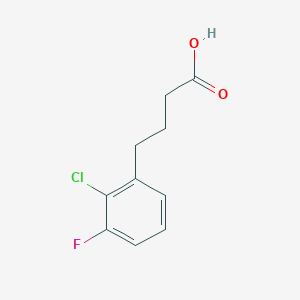
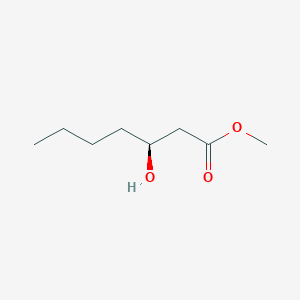
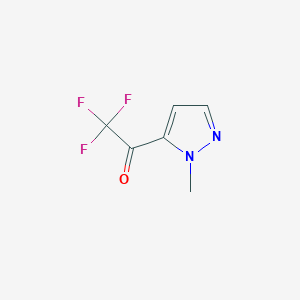
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
